molecular formula C16H12N4OS2 B2931638 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-52-8

6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Numéro de catalogue: B2931638
Numéro CAS: 862975-52-8
Poids moléculaire: 340.42
Clé InChI: JOFFNKOWAGLXIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a benzothiazole-based compound characterized by a methoxy group at position 6 of the benzo[d]thiazole core and a 4-(pyridin-3-yl)thiazol-2-amine substituent at position 2. This structure combines aromatic heterocycles (benzothiazole, thiazole, and pyridine) that are commonly associated with biological activity, including anticancer and kinase inhibitory properties . The compound’s design leverages the electron-rich pyridine and thiazole moieties, which may influence its binding affinity to biological targets and physicochemical properties such as solubility and stability.

Propriétés

IUPAC Name

6-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-11-4-5-12-14(7-11)23-16(18-12)20-15-19-13(9-22-15)10-3-2-6-17-8-10/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFNKOWAGLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy group and the pyridinyl-thiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to ensure efficient and scalable synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic rings. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, heterocyclic appendages, and functional groups. Below is a detailed comparison:

Compound Name Key Structural Differences Synthesis & Properties Biological Activity/Findings References
6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Pyridin-4-ylmethyl group (vs. pyridin-3-yl in target compound); methylene linker. Synthesized via reductive amination (NaBH₄). Improved water solubility due to methylene bridge . Antimitotic activity reported; enhanced solubility may improve bioavailability.
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine derivatives Fluoro substituent at position 6 (vs. methoxy in target); isoxazole derivatives. Cytotoxicity via p53 activation and mitochondrial apoptosis pathways . Higher cytotoxicity in cancer cell lines compared to methoxy analogues.
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Piperazinylmethyl and benzamide groups on thiazole. Enhanced solubility due to hydrophilic piperazine moiety; characterized by NMR/HRMS . Potential antimicrobial/anticancer activity inferred from structural analogues.
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Pyrimidine-thiazole core (vs. benzothiazole-thiazole); pyridin-2-yl substituent. Orally bioavailable CDK4/6 inhibitors with >1000-fold selectivity over other kinases . Marked tumor growth inhibition in xenograft models; clinical candidate potential.
N-(Pyridin-2-yl)thiazol-2-amine Pyridin-2-yl (vs. pyridin-3-yl); simpler structure without benzothiazole. Dynamic tautomerism and divalent N(I) character influence electronic properties and protonation . Used in therapeutic agents; electronic properties critical for target interaction.

Physicochemical and Electronic Properties

  • Solubility : The presence of hydrophilic groups (e.g., piperazine in 4e or methylene-linked pyridine in Compound 3 ) enhances water solubility compared to the target compound, which lacks such groups.
  • Electronic Effects : Pyridine positional isomerism (2- vs. 3-substitution) alters electron distribution. For example, pyridin-3-yl in the target compound may favor hydrogen bonding with targets, while pyridin-2-yl in exhibits tautomerism affecting reactivity .
  • Stability : Methoxy groups (as in the target compound) generally improve metabolic stability over fluoro or hydroxyl groups .

Activité Biologique

The compound 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

IUPAC Name

The IUPAC name for this compound is 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine . It features a methoxy group, a thiazole moiety, and a pyridine ring, contributing to its unique biological properties.

Chemical Structure

The chemical structure can be represented as follows:

C15H14N4O2S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

Antimicrobial Activity

Recent studies have shown that compounds related to benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μg/mL)Inhibition (%)
6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine10099
4-(4-bromophenyl)thiazol-2-amine25098

These results indicate that the compound has potent antimicrobial effects comparable to standard antibiotics like norfloxacin .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. For example, it has been tested against various cancer cell lines, including HCT116 and MCF-7. The compound's mechanism of action involves the inhibition of key signaling pathways such as PI3K and mTOR, which are crucial for cell proliferation and survival.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives on cancer cell lines. The results indicated that:

  • Compound X showed an IC50 value of less than 10 μM against MCF-7 cells.
  • Compound Y demonstrated significant inhibition in U87 MG cells with an IC50 of approximately 15 μM.

These findings suggest that modifications in the chemical structure can enhance the anticancer activity of thiazole derivatives .

The biological activity of 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is largely attributed to its ability to interact with specific molecular targets. Studies indicate that it can bind to enzymes or receptors involved in critical cellular pathways. For instance, molecular dynamics simulations have shown that the compound interacts with the Bcl-2 protein, which plays a key role in regulating apoptosis .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Step 1: Prepare benzo[d]thiazol-2-amine derivatives via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid (16-hour reaction, pH adjustment with NaOH) .
  • Step 2: React the intermediate with hydrazine hydrochloride in ethylene glycol under reflux (2 hours) to form hydrazinyl derivatives .
  • Step 3: Couple with 4-(pyridin-3-yl)thiazol-2-amine using a palladium catalyst or nucleophilic substitution in DMF at 70–90°C (monitored via TLC) .
  • Yield Optimization: Use triethylamine as a base and K₂CO₃ to enhance coupling efficiency (yields: 21–98% depending on substituents) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z 342.06 for related thiazole derivatives) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% for most analogs) .
  • Melting Point Analysis: Determine purity (e.g., 97–100°C for structurally similar compounds) .

Q. How should the compound be stored to ensure stability?

Methodological Answer:

  • Solid State: Store at -20°C for long-term stability (3 years) or 4°C for short-term (2 years) .
  • Solution State: Prepare DMSO stock solutions (12.5 mg/mL) and store at -80°C (6 months) or -20°C (1 month). For in vivo use, formulate with PEG300, Tween 80, and ddH₂O to enhance solubility (≥1.25 mg/mL) .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling; the latter may improve yields for electron-deficient pyridyl groups .
  • Solvent Effects: Compare DMF (high polarity) vs. THF (lower polarity); DMF increases reaction rates but may require higher temperatures (90°C) .
  • Base Selection: Replace K₂CO₃ with Cs₂CO₃ for enhanced deprotonation in coupling reactions (e.g., 81% yield for N-(4-phenylthiazol-2-yl)pyridin-2-amine) .

Q. How can computational docking studies predict the compound’s biological targets?

Methodological Answer:

  • Target Selection: Use AutoDock Vina to dock the compound into active sites of kinases (e.g., EGFR, CDK2) due to thiazole-pyridine interactions .
  • Parameterization: Apply AMBER force fields for ligand-protein binding energy calculations. Validate with experimental IC₅₀ values from kinase inhibition assays .
  • Contradiction Resolution: If docking predicts high affinity but in vitro assays show low activity, check solvation effects or protein flexibility in simulations .

Q. What structural modifications improve pharmacokinetic properties without compromising activity?

Methodological Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from 4.8 to <3, enhancing aqueous solubility .
  • Metabolic Stability: Replace methoxy groups with trifluoromethyl (e.g., compound 67 in showed 57% yield and improved metabolic half-life).
  • Bioisosteric Replacement: Substitute pyridyl with pyrazinyl rings (retains π-π stacking but alters metabolic pathways) .

Q. How should researchers resolve contradictory solubility data in different solvents?

Methodological Answer:

  • Solvent Polarity Testing: Compare DMSO (logP 4.8) vs. ethanol (logP -0.18); use Hansen solubility parameters to identify optimal solvents .
  • Temperature Gradients: Conduct solubility assays at 25°C vs. 37°C (e.g., DMSO solubility increases from 12.5 mg/mL to 15 mg/mL at 37°C) .
  • Co-Solvent Systems: Blend PEG300 with Tween 80 (4:1 ratio) to achieve ≥1.25 mg/mL in vivo solubility .

Q. What methodologies validate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling: Use radiometric assays (e.g., ³³P-ATP incorporation) against a panel of 50 kinases. Prioritize targets with <100 nM IC₅₀ .
  • Cellular Assays: Measure phospho-ERK/STAT3 levels via Western blot in cancer cell lines (e.g., HeLa, MCF-7) after 24-hour treatment .
  • Resistance Studies: Generate mutant kinase plasmids (e.g., T790M EGFR) to test compound efficacy vs. known inhibitors .

Q. How can researchers design derivatives to overcome drug resistance?

Methodological Answer:

  • Scaffold Hopping: Replace benzo[d]thiazole with indeno[1,2-c]pyrazol-4-one (improves binding to ATP-pocket mutants) .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade resistant kinase variants .
  • Synergistic Screens: Test combinations with cisplatin or paclitaxel; calculate combination indices (CI <1 indicates synergy) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.